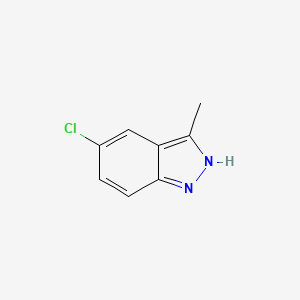

5-Chloro-3-methyl-1H-indazole

Description

BenchChem offers high-quality 5-Chloro-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXGCJNTVZAVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672029 | |

| Record name | 5-Chloro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945265-09-8 | |

| Record name | 5-Chloro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, safe handling, and its strategic role in the construction of pharmacologically active molecules, particularly protein kinase inhibitors.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged heterocyclic motif in modern drug discovery.[1] Its bicyclic structure, composed of fused benzene and pyrazole rings, acts as a versatile bioisostere for native purines like adenine, enabling it to effectively compete for the ATP-binding site of protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas, including marketed drugs such as Axitinib and Pazopanib.[2]

5-Chloro-3-methyl-1H-indazole represents a strategically functionalized variant. The 3-methyl group can provide beneficial steric interactions within a target's active site, while the 5-chloro substituent offers a key vector for modifying electronic properties and can serve as a metabolic blocking position or a point for further synthetic elaboration. Understanding the chemistry and handling of this specific building block is crucial for its effective deployment in drug discovery programs.

Synthesis of 5-Chloro-3-methyl-1H-indazole

While a specific peer-reviewed protocol for this exact molecule is not widely published, its synthesis can be reliably achieved through established methods for 3-methyl-indazole formation. A highly plausible and robust approach involves the acid-catalyzed cyclization of a hydrazone derived from an ortho-amino or ortho-halo acetophenone. The most direct conceptual route involves the intramolecular cyclization of the hydrazone of 1-(5-chloro-2-aminophenyl)ethan-1-one.

Representative Synthetic Pathway

The following protocol is a representative procedure based on well-established indazole syntheses from substituted acetophenones.[3][4] The key transformation is the intramolecular cyclization, which forms the N-N bond of the pyrazole ring.

Caption: A plausible multi-step synthesis workflow for 5-Chloro-3-methyl-1H-indazole.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 5-Chloro-3-methyl-1H-indazole from a suitable precursor. This protocol adapts a general copper-catalyzed intramolecular N-arylation method.[5]

Materials:

-

(E/Z)-1-(5-chloro-2-fluorophenyl)ethan-1-one oxime (or related ortho-halo precursor)

-

Hydrazine hydrate

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: To a solution of the starting ortho-halo acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq). The mixture is stirred at reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude hydrazone is carried forward.

-

Cyclization: To a dry Schlenk tube under a nitrogen atmosphere, add the crude hydrazone (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.22 eq), and KOH (2.0 eq).

-

Add anhydrous DMF to the flask.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours.[5] Progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and passed through a short plug of silica gel. The filtrate is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-Chloro-3-methyl-1H-indazole.

Causality: The copper(I) catalyst, in conjunction with the 1,10-phenanthroline ligand, facilitates the intramolecular C-N bond formation, a type of Ullmann condensation, which is highly effective for creating the indazole ring from ortho-halo precursors.[5] The base (KOH) is essential to deprotonate the hydrazine nitrogen, activating it for nucleophilic attack.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of a synthetic building block. The data below is a combination of supplier-provided information and predicted spectroscopic values based on established chemical principles and data from closely related analogs.[6]

Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 945265-09-8 | [7] |

| Molecular Formula | C₈H₇ClN₂ | [7] |

| Molecular Weight | 166.61 g/mol | [7] |

| Appearance | Expected to be an off-white to light yellow solid | Based on similar indazoles |

| Melting Point | ~265 °C | Supplier Data |

| Boiling Point | ~318.6 ± 22.0 °C at 760 mmHg | Supplier Data |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chloroform; insoluble in water | Predicted |

Predicted Spectroscopic Data

The following spectral data are predicted. Experimental verification is required for absolute confirmation.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.8 ppm (s, 1H, N-H): The acidic indazole proton is typically a broad singlet at low field.

-

δ ~7.7 ppm (d, J ≈ 1.5 Hz, 1H, H-4): The H-4 proton is a doublet due to coupling with H-6, with the small coupling constant characteristic of a meta relationship. It is downfield due to its proximity to the pyrazole ring.

-

δ ~7.5 ppm (d, J ≈ 8.8 Hz, 1H, H-7): The H-7 proton is a doublet due to ortho coupling with H-6.

-

δ ~7.2 ppm (dd, J ≈ 8.8, 1.8 Hz, 1H, H-6): The H-6 proton is a doublet of doublets, showing both ortho coupling to H-7 and meta coupling to H-4.

-

δ ~2.5 ppm (s, 3H, CH₃): The methyl protons at the C-3 position appear as a singlet.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~142.0 ppm (C-3): Quaternary carbon bearing the methyl group.

-

δ ~140.5 ppm (C-7a): Quaternary carbon at the ring junction.

-

δ ~127.0 ppm (C-5): Carbon bearing the chloro substituent.

-

δ ~125.5 ppm (C-3a): Quaternary carbon at the ring junction.

-

δ ~121.5 ppm (C-6): Aromatic CH.

-

δ ~120.0 ppm (C-4): Aromatic CH, often downfield in indazoles.

-

δ ~110.0 ppm (C-7): Aromatic CH.

-

δ ~12.0 ppm (CH₃): Methyl carbon.

Mass Spectrometry (EI):

-

m/z 166/168 (M⁺): Molecular ion peak showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

-

m/z 151/153 ([M-CH₃]⁺): Fragment corresponding to the loss of the methyl group.

-

m/z 124: Fragment corresponding to the loss of CH₃ and HCN.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3100-3000: N-H stretching (broad).

-

2950-2850: C-H stretching (methyl group).

-

1620, 1500, 1470: C=C and C=N aromatic ring stretching vibrations.

-

~820: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

-

~750: C-Cl stretching.

Applications in Drug Discovery: A Strategic Building Block

5-Chloro-3-methyl-1H-indazole is a valuable intermediate for synthesizing targeted therapeutics, most notably protein kinase inhibitors.[8] Its utility stems from its pre-installed core structure that is primed for further functionalization.

Role in Kinase Inhibitor Synthesis

The indazole moiety serves as an excellent "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region. The N-H donor and the N2 lone pair acceptor mimic the adenine of ATP. The 5-chloro-3-methyl substitution pattern is strategically important for building potent and selective inhibitors.

Caption: General synthetic workflow utilizing 5-Chloro-3-methyl-1H-indazole for kinase inhibitor development.

Expert Insight: The synthesis of many indazole-based kinase inhibitors involves a convergent strategy. First, the indazole core is N-arylated, often with a functionalized aryl halide. This aryl group is then further elaborated using palladium-catalyzed cross-coupling reactions to introduce moieties that target specific pockets in the kinase active site, thereby driving potency and selectivity. The 5-chloro group on the indazole core can enhance binding affinity through favorable interactions and often improves metabolic stability by blocking a potential site of oxidative metabolism.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is derived from the Safety Data Sheet (SDS) for 5-Chloro-3-methyl-1H-indazole.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep container tightly closed.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-3-methyl-1H-indazole is a valuable and strategically designed building block for medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its structure is ideally suited for the development of targeted therapies like kinase inhibitors. This guide provides researchers with the foundational knowledge required to synthesize, characterize, and safely handle this compound, enabling its effective application in the pursuit of novel therapeutic agents.

References

- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information.

- ChemicalBook. (n.d.). METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis.

- MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate.

- PubChem. (n.d.). 1H-Indazole, 5-chloro-.

- PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester.

- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole.

- BenchChem. (2025). Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.

- Sigma-Aldrich. (n.d.). Methyl 5-chloro-1H-indazole-3-carboxylate | 1079-46-5.

- Organic Syntheses. (n.d.). Indazole.

- Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

- Amazon Web Services. (n.d.). Supporting Information.

- CyclicPharma. (n.d.). 5-chloro-3-methyl-1H-indazole | CAS No. 945265-09-8.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- NIST WebBook. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-.

- ChemicalBook. (n.d.). 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis.

- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

- ResearchGate. (2016). 13 C NMR of indazoles.

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- ResearchGate. (2025). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.

- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.

- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

- National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.

- SpectraBase. (n.d.). (E)-5-chloro-3-(4-methoxystyryl)-1H-indazole - Optional[MS (GC)] - Spectrum.

- American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.

- Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

- Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.

- Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole.

- CymitQuimica. (n.d.). 1H-Indazole-3-acetic acid, 5-chloro-, ethyl ester.

- PubMed. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 5-Chloro-3-methyl-1H-indazole: Properties, Synthesis, and Applications for the Research Scientist

Introduction: The Privileged Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates due to their favorable interactions with biological targets. The indazole ring system is one such "privileged scaffold."[1][2] Structurally, this bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile building block in drug discovery.[2] It is often employed as a bioisostere for the native indole moiety found in many biological signaling molecules, offering potential improvements in metabolic stability, plasma clearance, and oral bioavailability.[3]

This guide provides an in-depth technical overview of a specific, functionally rich derivative: 5-Chloro-3-methyl-1H-indazole . We will dissect its core physicochemical properties, outline a representative synthetic and characterization workflow, discuss its chemical reactivity and handling, and explore its significance as a strategic building block for researchers in drug development. This document is designed to bridge the gap between catalog data and practical laboratory application, offering field-proven insights for scientists and researchers.

Molecular Identity and Physicochemical Properties

The identity of a chemical compound is fundamentally defined by its structure and resulting physical properties. 5-Chloro-3-methyl-1H-indazole is a substituted indazole where the benzene ring is chlorinated at position 5, and the pyrazole ring bears a methyl group at position 3.

Caption: Chemical structure of 5-Chloro-3-methyl-1H-indazole.

The precise substitution pattern is critical as it dictates the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which influence its binding affinity to target proteins and overall pharmacological profile.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-methyl-1H-indazole | N/A |

| CAS Number | 945265-09-8 | [][5][6] |

| Molecular Formula | C₈H₇ClN₂ | [6] |

| Molecular Weight | 166.61 g/mol | [6] |

| Physical Form | Solid (predicted) | |

| Melting Point | Data not available. (For comparison, the related 5-Chloro-3-methyl-1H-indole melts at 111-113 °C) | [7] |

| Boiling Point | Data not available. (For comparison, 5-chloro-1H-indazole-3-carboxylic acid boils at 472.1 °C) | [8] |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

Synthesis and Characterization

The utility of a building block is directly tied to its accessibility and the reliability of its synthesis. While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[1]

Synthetic Strategy: A Conceptual Workflow

A robust synthetic plan ensures not only a high yield of the desired product but also purity, which is paramount for subsequent applications, especially in drug discovery where impurities can confound biological data. The synthesis of substituted indazoles can often be achieved through transition-metal-free reactions, which are advantageous for their cost-effectiveness and reduced risk of heavy metal contamination in the final product.[1]

Caption: Conceptual workflow for the synthesis and validation of an indazole derivative.

Protocol: A Representative Synthesis of a Substituted 1H-Indazole

The following protocol is a representative example adapted from established literature methods for synthesizing 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[9] This method is chosen for its broad substrate scope and transition-metal-free conditions.

Objective: To synthesize 5-Chloro-3-methyl-1H-indazole.

Materials:

-

Precursor 1: N-tosylhydrazone derived from acetone.

-

Precursor 2: 1-Chloro-2,4-dinitrobenzene (as a representative nitroaromatic).

-

Base: Cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried Schlenk tube is charged with a magnetic stir bar.

-

Reagent Addition: To the tube, add the nitroaromatic precursor (0.3 mmol, 1.0 equiv), the N-tosylhydrazone (0.36 mmol, 1.2 equiv), and cesium carbonate (1.08 mmol, 3.6 equiv).

-

Causality Insight: Cesium carbonate is selected as the base due to its high solubility in DMF and its ability to facilitate the reaction effectively. Its bulk and non-nucleophilic nature minimize competing side reactions.

-

-

Solvent Addition: Under a nitrogen atmosphere, add 2.0 mL of anhydrous DMF.

-

Reaction Conditions: The vessel is sealed and the mixture is stirred at a controlled temperature (e.g., 60-80 °C).

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine to remove DMF and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography.

Analytical Characterization: A Self-Validating System

Confirmation of the target structure is achieved via a suite of analytical methods. The data obtained should be consistent and complementary, providing a self-validating system to confirm the identity and purity of the synthesized 5-Chloro-3-methyl-1H-indazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on related structures, one would anticipate:

-

A singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm.[7]

-

A series of signals in the aromatic region (δ 7.0-8.0 ppm) for the three protons on the benzene ring.[10] The coupling patterns (doublets, doublet of doublets) would confirm the 5-chloro substitution pattern.

-

A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the carbon framework. Key expected signals include the methyl carbon, six distinct aromatic carbons, and the C3 carbon of the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching, and C=C/C=N ring vibrations in the 1400-1600 cm⁻¹ region.[11]

Chemical Reactivity and Handling

Core Reactivity

The indazole ring exhibits a rich and complex reactivity profile.

-

Tautomerism: The 1H-indazole tautomer is generally the most stable and predominant form in solution and the solid state.[2]

-

N-Functionalization: The N-H proton is acidic (pKa ≈ 13.9), making the N1 position a primary site for reactions like alkylation, acylation, and arylation under basic conditions.[2][12] This is a crucial reaction for modulating the pharmacokinetic properties of indazole-based drug candidates.

-

C3-Functionalization: While the N1 position is more nucleophilic, direct functionalization at the C3 position is also a key strategy for elaborating the scaffold and is an active area of synthetic research.[13][14]

Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for 5-Chloro-3-methyl-1H-indazole is not widely available, data from closely related chloro-indazoles indicates that compounds of this class should be handled with care.[15][16] They are often categorized as harmful if swallowed and can cause skin and eye irritation.[16]

Caption: A standard workflow for the safe handling of laboratory chemicals.

Key Handling Precautions:

-

Engineering Controls: Always handle the solid powder or solutions within a certified chemical fume hood to prevent inhalation.[17]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.

Storage and Stability

For long-term viability, proper storage is essential. Based on supplier recommendations for analogous compounds, 5-Chloro-3-methyl-1H-indazole should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with temperatures between 2-8°C being ideal.

Significance in Drug Discovery

The true value of 5-Chloro-3-methyl-1H-indazole lies in its application as a strategic intermediate in the synthesis of pharmacologically active agents.[1]

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. It can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[2] The substituents at the C3 and C5 positions play a critical role in conferring potency and selectivity.

-

Structure-Activity Relationship (SAR):

-

The 3-methyl group provides a steric and electronic contribution that can enhance binding affinity or block unwanted metabolism at that position.

-

The 5-chloro group is an electron-withdrawing substituent that modulates the electronics of the ring system. It can also fill a hydrophobic pocket in a target protein or serve as a synthetic handle for further chemical modification through cross-coupling reactions.

-

-

Bioisosteric Replacement: As a bioisostere of indole, the indazole scaffold is present in numerous compounds undergoing clinical evaluation.[3] This substitution can overcome liabilities associated with indoles, such as oxidative metabolism, leading to improved drug-like properties.

Conclusion

5-Chloro-3-methyl-1H-indazole is more than just a chemical entry in a catalog; it is a highly valuable and strategically designed building block for modern chemical and pharmaceutical research. Its defined structure, accessible synthesis, and versatile reactivity make it an essential tool for scientists developing next-generation therapeutics. Understanding its core physical and chemical properties, as detailed in this guide, empowers researchers to fully leverage its potential in their discovery programs, from initial library synthesis to the optimization of lead candidates.

References

-

PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5-chloro-3-(chloromethyl)-1H-indazole. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole, 5-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Yoshida, M., et al. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

KEIM. (n.d.). Safety data sheet. Retrieved from [Link]

-

Liu, J., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

-

Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. Retrieved from [Link]

-

Sravanthi, G., & Kumar, C. G. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

Liu, T., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Retrieved from [Link]

-

Zhang, H., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-CHLORO-3-METHYL-1H-INDAZOLE CAS#: 945265-09-8 [m.chemicalbook.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. soc.chim.it [soc.chim.it]

- 14. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

5-Chloro-3-methyl-1H-indazole molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Applications

Foreword for the Modern Researcher

The indazole scaffold stands as a "privileged" structure in medicinal chemistry, a testament to its recurring role in a multitude of biologically active agents. Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets, particularly protein kinases. This guide focuses on a key derivative, 5-Chloro-3-methyl-1H-indazole, a compound of significant interest as a synthetic intermediate in drug discovery programs. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, structural properties, and strategic importance, grounded in the principles of organic and medicinal chemistry.

Section 1: Physicochemical and Structural Properties

5-Chloro-3-methyl-1H-indazole is a heterocyclic aromatic compound. The placement of the chloro group at the 5-position and the methyl group at the 3-position significantly influences its electronic properties and steric profile, making it a valuable building block for creating derivatives with specific target affinities.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 945265-09-8 | [1] |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Melting Point | 265 °C (recrystallized from ethanol) | [2][3] |

| Boiling Point | 318.6 ± 22.0 °C (Predicted) | [3] |

| Density | 1.351 g/cm³ (Predicted) | [3] |

| IUPAC Name | 5-chloro-3-methyl-1H-indazole |

Molecular Structure:

(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)

(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)

The structure is characterized by the 1H-indazole tautomer, which is generally the more thermodynamically stable form. The nitrogen at position 1 (N1) bears a hydrogen atom, which can be readily substituted, providing a key handle for derivatization in synthetic workflows.

Section 2: Synthesis Methodology

Conceptual Workflow: Hydrazone Formation and Cyclization

The core of the synthesis relies on two fundamental steps:

-

Hydrazone Formation: The reaction begins with the condensation of a ketone (1-(5-chloro-2-hydrazinylphenyl)ethan-1-one) with a hydrazine source. This is a classic carbonyl chemistry reaction.

-

Intramolecular Cyclization: The resulting hydrazone intermediate undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the terminal nitrogen attacks the aromatic ring to form the pyrazole ring system of the indazole core. This is often promoted by acid or heat.

Sources

Unraveling the Anticancer Potential of 5-Chloro-3-methyl-1H-indazole: A Mechanistic Whitepaper

For Immediate Release

[City, State] – [Date] – This technical guide delves into the hypothesized mechanism of action of 5-Chloro-3-methyl-1H-indazole in cancer cells. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes current knowledge from structurally similar indazole and 5-chloro-indole derivatives to propose a scientifically grounded framework for its anticancer activity. This whitepaper is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in cancer therapy.[1][2] This guide posits that 5-Chloro-3-methyl-1H-indazole likely exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of key oncogenic kinases, leading to the induction of apoptosis and cell cycle arrest. This hypothesis is built upon extensive research into analogous compounds that consistently demonstrate these activities. The subsequent sections will elaborate on the putative molecular targets, the downstream signaling consequences, and the experimental methodologies required to validate this proposed mechanism of action.

The Indazole Core: A Proven Pharmacophore in Oncology

Indazole-containing molecules have a well-established track record as potent anticancer agents.[2] Their rigid bicyclic structure allows for precise orientation of substituents to interact with the ATP-binding pockets of various protein kinases, leading to their inhibition.[1] Marketed drugs such as Axitinib and Pazopanib, which are indazole derivatives, underscore the clinical significance of this chemical class.[1] The introduction of a chloro group at the 5-position and a methyl group at the 3-position of the indazole ring in 5-Chloro-3-methyl-1H-indazole is anticipated to modulate its binding affinity and selectivity for specific kinase targets.

Hypothesized Mechanism of Action: A Dual Assault on Cancer Cells

Based on the established activities of structurally related compounds, we propose a dual mechanism of action for 5-Chloro-3-methyl-1H-indazole:

-

Kinase Inhibition: The primary mode of action is likely the inhibition of one or more protein kinases crucial for cancer cell survival and proliferation. Potential targets include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and other serine/threonine kinases.[1]

-

Induction of Apoptosis: The downstream consequence of kinase inhibition is the activation of the intrinsic apoptotic pathway.

Putative Molecular Targets: The Kinase Connection

The indazole nucleus is a well-recognized "hinge-binding" motif, enabling potent inhibition of various kinases.[3] Studies on similar 5-chloro-indole derivatives have demonstrated potent inhibition of EGFR.[4] Furthermore, various indazole derivatives have shown inhibitory activity against a spectrum of oncogenic kinases, including BCR-ABL, FLT3, and PDGFRα.[5][6] It is plausible that 5-Chloro-3-methyl-1H-indazole targets a similar profile of kinases, thereby disrupting the signaling cascades that drive tumor growth.

Signaling Pathways to Cell Death: The Apoptotic Cascade

Inhibition of pro-survival signaling pathways by 5-Chloro-3-methyl-1H-indazole is expected to trigger apoptosis. Research on analogous indazole compounds has consistently shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[4] Specifically, the activation of caspase-3, a key executioner caspase, is a frequently observed outcome.[4][7]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-3-methyl-1H-indazole Derivatives

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules and commercial drugs.[1] Among these, the indazole (or benzopyrazole) nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, stands out as a "privileged scaffold."[2][3] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][3]

Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological systems.[1][2][4] The scaffold's unique electronic properties and its ability to act as a surrogate for structures like the adenine of ATP or the indole ring make it a prime candidate for designing enzyme inhibitors and receptor modulators.[4][5]

The versatility of the indazole core is evidenced by its incorporation into several FDA-approved drugs, including:

-

Axitinib & Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[5][6]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[2][7][8]

-

Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[2][5][8]

This guide focuses specifically on 5-chloro-3-methyl-1H-indazole derivatives . The strategic placement of a chloro group at the 5-position and a methyl group at the 3-position significantly influences the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance binding affinity to biological targets, improve metabolic stability, and ultimately define the compound's therapeutic potential. We will explore the synthesis, multifaceted biological activities, and underlying mechanisms of this promising class of molecules.

Synthesis of 5-Chloro-3-methyl-1H-indazole Derivatives

The synthesis of the indazole core can be achieved through various chemical strategies, often involving the cyclization of appropriately substituted aromatic precursors.[1] Common methods include the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of anthranilic acids with nitrites.[1][2]

Below is a representative protocol for synthesizing a derivative, 3-cyanomethyl-5-chloro-1H-indazole, which illustrates a common pathway for functionalizing the 3-methyl position.

Experimental Protocol: Synthesis of 3-cyanomethyl-5-chloro-1H-indazole[9]

This protocol describes the conversion of a 3-chloromethyl intermediate to a 3-cyanomethyl derivative, a key step in building more complex molecules.

Materials:

-

3-chloromethyl-5-chloro-1H-indazole

-

Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Prepare KCN Solution: In a reaction flask, dissolve 17 g of potassium cyanide in 10 ml of water with stirring. Cool the solution to 5°C using an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

-

Prepare Indazole Solution: Dissolve 4.5 g of 3-chloromethyl-5-chloro-1H-indazole in 50 ml of ethanol.

-

Reaction: Slowly add the indazole solution dropwise to the stirred, cooled potassium cyanide solution.

-

Incubation: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, followed by stirring at 50°C for an additional 2 hours.

-

Work-up:

-

Cool the reaction mixture. The precipitated potassium chloride will be removed by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. .

-

Admix the residue with water and perform a liquid-liquid extraction with diethyl ether.

-

Collect the ether layer, wash it with water, and then dry it over anhydrous magnesium sulfate.

-

-

Isolation: Concentrate the dried ether layer to yield the final product, 3-cyanomethyl-5-chloro-1H-indazole.

Visualization: Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating functionalized indazole derivatives.

Caption: Generalized synthetic pathway for 5-chloro-3-methyl-1H-indazole derivatives.

Core Biological Activities

Derivatives of 5-chloro-3-methyl-1H-indazole have been investigated for a range of biological activities, primarily focusing on anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology.[6] Numerous derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[4]

Mechanism of Action: Indazole derivatives often function as ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of adenine. The substituents on the indazole core, such as the 5-chloro and 3-methyl groups, occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Key kinase targets for indazole derivatives include:

-

Receptor Tyrosine Kinases: EGFR, FGFR, PDGFRβ[1]

-

Non-Receptor Tyrosine Kinases: Bcr-Abl[1]

-

Other Kinases: TTK, c-Kit, FLT3[1]

Beyond kinase inhibition, some indazole derivatives can induce apoptosis and affect the cell cycle by modulating pathways like the p53/MDM2 pathway and inhibiting Bcl2 family proteins.[9][10] For instance, certain (S)-5-Chloro-indole derivatives (structurally related to indazoles) have been shown to inhibit the WNT signaling pathway by targeting the Dishevelled (DVL) protein, leading to increased production of reactive oxygen species (ROS) and cell death in colorectal cancer cells.[11]

Signaling Pathway: WNT Pathway Inhibition

Caption: Inhibition of the WNT pathway by a DVL-targeting indazole derivative.[11]

Quantitative Data: Antiproliferative Activity

The following table summarizes the inhibitory concentrations (IC50) of representative indazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Pathway | IC50 / EC50 (µM) | Reference |

| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | Apoptosis, p53/MDM2 | 5.15 | [9][10] |

| (S)-5-Chloro-indole Derivative | HCT116 (Colon) | DVL1 / WNT Pathway | 7.1 | [11] |

| 1H-indazol-3-amine Derivative (89) | K562 (Leukemia) | Bcr-AblWT | 0.014 | [1] |

| 1H-indazole Derivative (93) | HCT116 (Colon) | Proliferation | 1.3 | [1] |

Anti-inflammatory Activity

Indazole derivatives, most notably Benzydamine, are recognized for their anti-inflammatory properties.[7] This activity is primarily attributed to the inhibition of key enzymes and mediators in the inflammatory cascade.

Mechanism of Action: The anti-inflammatory effects of many indazoles are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12] By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

Additionally, some indazoles can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and scavenge free radicals, further contributing to their anti-inflammatory profile.[13]

Workflow: Inflammatory Cascade and COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Quantitative Data: In Vivo Anti-inflammatory Activity

The table below shows the percentage inhibition of carrageenan-induced paw edema in rats by indazole derivatives compared to the standard drug, diclofenac.[13]

| Compound | Dose (mg/kg) | Max. % Inhibition (at 5th hour) |

| Indazole | 100 | 61.03% |

| 5-aminoindazole | 100 | 83.09% |

| Diclofenac (Standard) | 10 | 84.50% |

Antimicrobial Activity

The indazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents.[2][14] Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

Mechanism of Action: While the exact mechanisms can vary, a key target for antibacterial indazole derivatives is the bacterial DNA gyrase (Topoisomerase II).[2][5] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The indazole molecule can establish key interactions, including hydrogen bonding and π-π stacking, within the enzyme's active site.[2]

Quantitative Data: Antibacterial Activity

The following data is from studies on 3-methyl-1H-indazole derivatives against common bacterial strains.[2]

| Compound | Bacterial Strain | Activity Metric | Result | Standard Drug |

| Derivative 66 | Bacillus subtilis | Zone of Inhibition | 22 mm | Ciprofloxacin |

| Derivative 66 | Escherichia coli | Zone of Inhibition | 46 mm | Ciprofloxacin |

| Derivative 67 | Salmonella typhimurium | MIC50 | 3.85 mg/ml | N/A |

Key Experimental Methodologies

To evaluate the biological activities described, standardized and validated protocols are essential.

Protocol: MTT Assay for In Vitro Antiproliferative Activity[11]

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-chloro-3-methyl-1H-indazole derivatives (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Disk Diffusion (Kirby-Bauer) Assay

Principle: This method tests the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate swabbed with the target bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.

Procedure:

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus).

-

Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the indazole derivative onto the agar surface. Also include a positive control disk (e.g., ciprofloxacin) and a negative control disk (vehicle solvent).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger diameter indicates greater susceptibility of the bacterium to the compound.

Conclusion and Future Perspectives

The 5-chloro-3-methyl-1H-indazole scaffold is a remarkably versatile and potent pharmacophore. The derivatives discussed in this guide demonstrate significant and diverse biological activities, including targeted anticancer effects, robust anti-inflammatory action, and promising antimicrobial properties. The strategic substitutions at the 3- and 5-positions are crucial for fine-tuning these activities, enhancing target specificity, and improving drug-like properties.

The future of research in this area is bright. Key directions include:

-

Structural Optimization: Further structure-activity relationship (SAR) studies can lead to the design of new derivatives with enhanced potency and selectivity for specific biological targets, such as mutant kinases in resistant cancers.

-

Mechanism Elucidation: While primary mechanisms like kinase and COX inhibition are known, deeper investigation into downstream signaling effects, off-target activities, and potential for synergistic combinations with existing therapies is warranted.

-

Pharmacokinetic Profiling: Rigorous evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is essential to advance them from preclinical discovery to clinical candidates.

References

- METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook. (n.d.).

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. (2022, March 7).

- Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate - Benchchem. (n.d.).

- 5-chloro-3-(chloromethyl)-1H-indazole - Chemical Synthesis Database. (2025, May 20).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.).

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).

- Synthesis of 3-cyanomethyl-5-chloro-1H-indazole - PrepChem.com. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).

- Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.).

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).

- Indazole – Knowledge and References - Taylor & Francis. (n.d.).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12).

- The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (2025, August 7).

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.).

- development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (n.d.).

- New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles | Request PDF - ResearchGate. (2025, June 25).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caribjscitech.com [caribjscitech.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

5-Chloro-3-methyl-1H-indazole: A Linchpin in Modern Medicinal Chemistry

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

The indazole nucleus is a prominent heterocyclic scaffold that has garnered immense attention in medicinal chemistry due to its versatile biological activities.[1][2] As a "privileged structure," its derivatives have been successfully developed into a range of therapeutics, particularly in oncology.[1] Among the vast library of indazole-based building blocks, 5-Chloro-3-methyl-1H-indazole stands out as a crucial starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth review of its synthesis, properties, and applications, with a focus on its role in the development of targeted kinase inhibitors.

The Indazole Scaffold: A Foundation for Kinase Inhibition

The 1H-indazole core is a bioisostere of purine, which allows it to mimic the adenine base of ATP and interact with the hinge region of the ATP-binding pocket of kinases.[3] This interaction is a cornerstone of its efficacy as a kinase inhibitor. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro and 3-methyl substitutions on the indazole ring of the title compound provide a unique combination of electronic and steric properties that are advantageous for the synthesis of targeted therapeutics.

Synthesis of 5-Chloro-3-methyl-1H-indazole

While various methods exist for the synthesis of the indazole core, a common and effective strategy for preparing 3-methyl-1H-indazoles involves the cyclization of an appropriately substituted hydrazone. A general representation of this synthetic approach is outlined below.

Figure 2. A simplified synthetic pathway to Axitinib highlighting the indazole core. [4][5][6]

Experimental Protocol: Synthesis of 3-Cyanomethyl-5-chloro-1H-indazole

This protocol details the synthesis of a derivative of the title compound, illustrating a common functionalization pathway. [7] Materials:

-

3-Chloromethyl-5-chloro-1H-indazole (4.5 g)

-

Ethanol (50 ml)

-

Potassium cyanide (17 g)

-

Water (10 ml)

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 3-chloromethyl-5-chloro-1H-indazole (4.5 g) in ethanol (50 ml) is added dropwise to a solution of potassium cyanide (17 g) in water (10 ml) with stirring at 5°C. [7]2. The resulting mixture is stirred at room temperature for 2 hours and then at 50°C for 2 hours. [7]3. The reaction mixture is cooled, and the precipitated potassium chloride is removed by filtration. [7]4. The filtrate is concentrated under reduced pressure, treated with water, and extracted with ether. [7]5. The ether layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield 3-cyanomethyl-5-chloro-1H-indazole (3.0 g) as a resinous material. [7]

Future Perspectives

The 5-Chloro-3-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its amenability to a variety of chemical transformations allows for the creation of diverse libraries of compounds for high-throughput screening. Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes to this key intermediate and its derivatives. Furthermore, the exploration of novel biological targets for compounds derived from this scaffold beyond kinase inhibition remains an exciting avenue for drug discovery.

References

-

Nguyen, T. V., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 27(21), 7247. Available at: [Link]

- Patel, K., et al. (2022). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16.

-

ResearchGate. (2022). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. Available at: [Link]

-

Chand, O., et al. (2022). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Journal of Pharmaceutical Research International, 34(46A), 1-11. Available at: [Link]

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.

- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole.

-

PrepChem. (n.d.). Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com. Available at: [Link]

- National Center for Biotechnology Information. (2018).

- Google Patents. (2016). WO 2016/108106 A1. Google Patents.

-

National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN103387565B - The preparation method of Axitinib. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. PubChem. Available at: [Link]

- Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). Google Patents.

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]

- National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

- Pretsch, E., et al. (2000).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Available at: [Link]

- ResearchGate. (2025). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.

-

ResearchGate. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. BenchChem.

-

Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 5. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 6. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged from a rich history of chemical synthesis to become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," forming the basis of numerous therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles, details key synthetic methodologies from classical to contemporary, and examines their profound impact on drug discovery, with a focus on mechanism of action and structure-activity relationships.

I. Genesis of a Scaffold: The Historical Unveiling of 1H-Indazoles

The journey of the indazole ring system began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The pioneering work of German chemist Emil Fischer laid the foundation for what would become a vast and intricate field of study.

The Dawn of Indazole Chemistry: Fischer's Contribution

In a seminal publication in 1883, Emil Fischer reported the synthesis of a derivative of the indazole family, marking the first recorded entry into this class of compounds. While not the parent 1H-indazole itself, Fischer's work on the cyclization of ortho-hydrazinocinnamic acid derivatives was a critical first step, demonstrating the feasibility of constructing this novel bicyclic system. This early work, born from the systematic investigation of hydrazine derivatives, opened the door for future explorations into the synthesis and properties of indazoles.

Foundational Syntheses: The Classical Era

Following Fischer's initial discovery, the late 19th and early 20th centuries saw the development of several named reactions that became the bedrock of indazole synthesis for decades. These methods, while foundational, often required harsh reaction conditions and offered limited scope for substitution.

The Jacobsen Indazole Synthesis (1893): This method provides a direct route to the 1H-indazole core through the diazotization of N-acyl-o-toluidines. The reaction proceeds via the formation of a diazonium salt, followed by an intramolecular cyclization. The acidity of the medium plays a crucial role in the success of this reaction, with stronger acids generally favoring the cyclization.

Experimental Protocol: Jacobsen Indazole Synthesis

-

Step 1: Acetylation of o-Toluidine: o-Toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine. This protects the amino group and provides the necessary precursor for diazotization.

-

Step 2: Diazotization: The N-acetyl-o-toluidine is dissolved in a cold solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 3: Cyclization: The reaction mixture is then gently warmed, allowing the intramolecular cyclization to occur, leading to the formation of the 1H-indazole ring.

-

Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or chromatography.

The von Auwers Indazole Synthesis: This method involves the rearrangement of 2-acylphenylhydrazines to form 1H-indazoles. The reaction is typically acid-catalyzed and proceeds through a cyclization and dehydration mechanism. The nature of the acyl group can influence the reaction conditions and the final product.

The Davis-Beirut Reaction: While primarily known for the synthesis of 2H-indazoles, modifications of the Davis-Beirut reaction can also provide access to the 1H-indazole scaffold. The reaction involves the base-catalyzed cyclization of o-nitrobenzylamines. The mechanism proceeds through the formation of a key o-nitrosobenzylidene imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[1][2][3]

II. The Modern Synthesis Toolbox: Innovation and Efficiency

The limitations of classical methods, such as harsh conditions, low yields, and limited functional group tolerance, spurred the development of more sophisticated and versatile synthetic strategies in the latter half of the 20th century and into the 21st century. The advent of transition-metal catalysis, in particular, has revolutionized the synthesis of substituted 1H-indazoles, offering unprecedented control over regioselectivity and substrate scope.

A. Palladium-Catalyzed Cross-Coupling and C-H Activation Strategies

Palladium catalysis has become an indispensable tool for the construction of complex organic molecules, and the synthesis of 1H-indazoles is no exception. These methods often involve the formation of key C-N or N-N bonds under mild and efficient conditions.

Intramolecular Amination of Hydrazones: A powerful strategy for the synthesis of 3-substituted 1H-indazoles involves the palladium-catalyzed intramolecular C-H activation and amination of benzophenone tosylhydrazones.[4][5] This reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant. The mechanism is believed to involve the directed C-H activation of the aryl ring, followed by intramolecular amination to form the indazole ring.[6]

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of Hydrazones

-

Step 1: Hydrazone Formation: The appropriate benzophenone is reacted with tosylhydrazine to form the corresponding tosylhydrazone.

-

Step 2: Cyclization: The tosylhydrazone is dissolved in a suitable solvent (e.g., DMSO) and treated with a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂) and an oxidant (e.g., Cu(OAc)₂ and AgOCOCF₃). The reaction is typically heated to facilitate the C-H activation and cyclization.

-

Step 3: Work-up and Purification: After completion, the reaction is worked up by extraction, and the desired 3-substituted 1H-indazole is purified by column chromatography.

B. Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts have also emerged as powerful tools for the synthesis of indazoles through C-H activation pathways. These reactions often exhibit high regioselectivity and functional group tolerance.

Annulation of Azobenzenes with Aldehydes: A notable example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to afford N-aryl-2H-indazoles, which can be further functionalized to 1H-indazoles.[7][8] The reaction is initiated by the rhodium-catalyzed C-H activation of the azobenzene, followed by insertion of the aldehyde and subsequent cyclization.[9]

Azobenzene [label="Azobenzene"]; Aldehyde [label="Aldehyde"]; Rh_Catalyst [label="[Rh(III)] Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Rhodacyclic Intermediate"]; Intermediate2 [label="Aldehyde Insertion Product"]; Indazole [label="N-Aryl-2H-Indazole"];

Azobenzene -> Intermediate1 [label="C-H Activation"]; Rh_Catalyst -> Intermediate1; Intermediate1 -> Intermediate2 [label="Aldehyde Insertion"]; Aldehyde -> Intermediate2; Intermediate2 -> Indazole [label="Cyclization & Aromatization"]; }

C. Cycloaddition Reactions

[3+2] Cycloaddition reactions have provided a convergent and efficient route to the 1H-indazole core. These methods involve the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring of the indazole system.

Arynes and Hydrazones/Nitrile Imines: The reaction of in situ generated arynes with hydrazones or nitrile imines offers a rapid and versatile method for the synthesis of substituted 1H-indazoles. The aryne acts as the two-atom component, while the hydrazone or nitrile imine provides the three-atom fragment. This approach allows for the introduction of a wide range of substituents at various positions of the indazole ring.

Start [label="Starting Materials\n(e.g., o-toluidine, benzophenone)"]; Reaction [label="Chemical Synthesis\n(e.g., Jacobsen, Pd-catalyzed)"]; Workup [label="Reaction Work-up\n(Extraction, Washing)"]; Purification [label="Purification\n(Chromatography, Recrystallization)"]; Analysis [label="Characterization\n(NMR, MS, HPLC)"]; Final [label="Pure Substituted\n1H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction [label="Reagents & Conditions"]; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> Final; }

III. The Privileged Scaffold in Action: Medicinal Chemistry of 1H-Indazoles

The unique structural features of the 1H-indazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with the indole nucleus, have made it a highly sought-after scaffold in drug discovery. A multitude of substituted 1H-indazoles have been developed as potent and selective inhibitors of various biological targets, leading to the approval of several life-saving drugs.

A. Indazoles as Kinase Inhibitors in Oncology

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1H-indazole scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.

Axitinib (Inlyta®): A VEGFR Inhibitor: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[10][11] By blocking the ATP-binding site of these receptors, axitinib inhibits downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[12] Axitinib is approved for the treatment of advanced renal cell carcinoma.

VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR"]; Axitinib [label="Axitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; PKC [label="PKC"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Angiogenesis [label="Angiogenesis, Cell Proliferation,\nCell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

VEGF -> VEGFR; Axitinib -> VEGFR [label="Inhibits", arrowhead=tee]; VEGFR -> PLCg; VEGFR -> PI3K; VEGFR -> RAS; PLCg -> PKC; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; PKC -> Angiogenesis; AKT -> Angiogenesis; ERK -> Angiogenesis; }

Niraparib (Zejula®): A PARP Inhibitor: Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are involved in DNA repair.[13][14] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[15] Niraparib is used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.

SSB [label="Single-Strand DNA Break"]; PARP [label="PARP"]; Niraparib [label="Niraparib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER [label="Base Excision Repair"]; DSB [label="Double-Strand DNA Break\n(during replication)"]; HR [label="Homologous Recombination\n(BRCA1/2 proficient)"]; Cell_Death [label="Cell Death\n(BRCA1/2 deficient)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SSB -> PARP [label="Recruitment"]; Niraparib -> PARP [label="Inhibits & Traps", arrowhead=tee]; PARP -> BER; BER -> DNA_Repair; SSB -> DSB [label="Replication Fork Collapse"]; DSB -> HR; HR -> DNA_Repair; DSB -> Cell_Death [label="Synthetic Lethality"]; }

B. Indazoles in Other Therapeutic Areas

The versatility of the 1H-indazole scaffold extends beyond oncology. Substituted indazoles have shown promise in a variety of other therapeutic areas.

Granisetron (Kytril®): A 5-HT₃ Receptor Antagonist: Granisetron is a selective antagonist of the serotonin 5-HT₃ receptor.[16][17] These receptors are involved in the vomiting reflex, and their blockade by granisetron makes it an effective antiemetic agent, particularly for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[18]